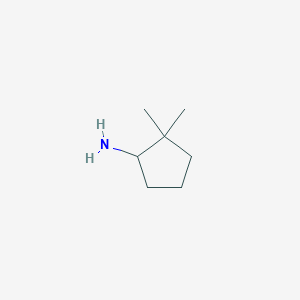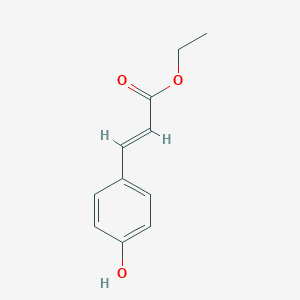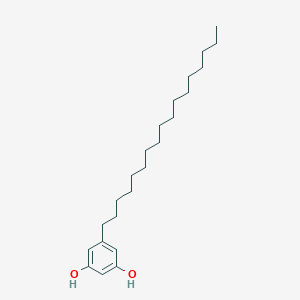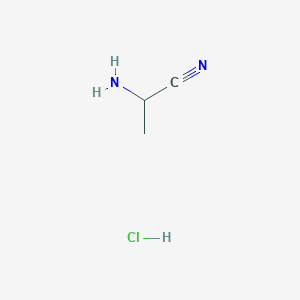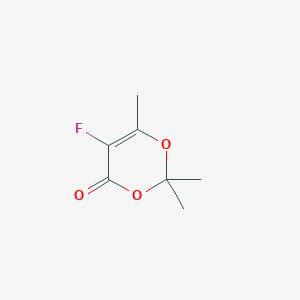
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one (FTDO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. FTDO is a heterocyclic compound that contains a fluorine atom, which makes it a useful tool in various research applications.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one is not fully understood. However, it is known to react with various nucleophiles, including amino acids, nucleotides, and proteins. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to react with cysteine residues in proteins, leading to the formation of covalent adducts. This reaction can lead to changes in protein structure and function, which may have implications in disease states.
Effets Biochimiques Et Physiologiques
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has several advantages for lab experiments. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. It is also a useful tool for studying protein structure and function. However, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has some limitations. It is a highly reactive compound and can react with various nucleophiles, including water and other solvents. This can lead to difficulties in handling and storage. In addition, 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be toxic and should be handled with care.
Orientations Futures
There are several future directions for research on 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one. One area of interest is the development of new synthetic methods for 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its derivatives. Another area of interest is the study of the mechanism of action of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one and its effects on protein structure and function. Additionally, the potential therapeutic applications of 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one in various disease states, including cancer and neurodegenerative diseases, should be explored.
Méthodes De Synthèse
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one can be synthesized using a variety of methods, including the reaction of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin with a suitable oxidizing agent. One common synthesis method involves the oxidation of 5-fluoro-2,2,6-trimethyl-4H-1,3-dioxin using potassium permanganate. Other methods include the use of hydrogen peroxide or sodium hypochlorite.
Applications De Recherche Scientifique
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been extensively used in scientific research due to its unique properties. It is a potent electrophile and can react with various nucleophiles, making it useful in the synthesis of various compounds. 5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one has been used in the synthesis of various heterocyclic compounds, including pyrazoles, pyridazines, and pyrimidines. It has also been used in the synthesis of natural products, such as lactones and terpenoids.
Propriétés
Numéro CAS |
144765-15-1 |
|---|---|
Nom du produit |
5-Fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
Formule moléculaire |
C7H9FO3 |
Poids moléculaire |
160.14 g/mol |
Nom IUPAC |
5-fluoro-2,2,6-trimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C7H9FO3/c1-4-5(8)6(9)11-7(2,3)10-4/h1-3H3 |
Clé InChI |
CANIOFNSHIKRBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC(O1)(C)C)F |
SMILES canonique |
CC1=C(C(=O)OC(O1)(C)C)F |
Synonymes |
4H-1,3-Dioxin-4-one,5-fluoro-2,2,6-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
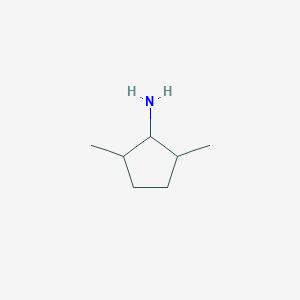
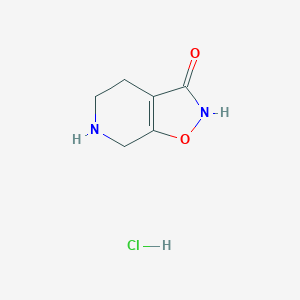
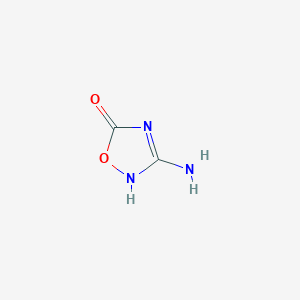
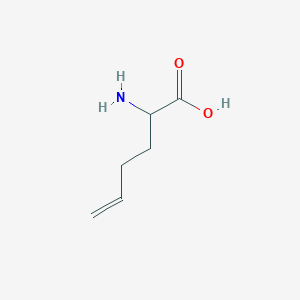
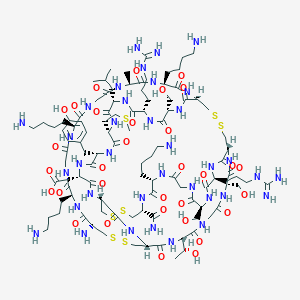

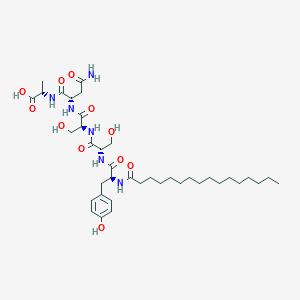
![(5E)-5-[(3As,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B122072.png)
